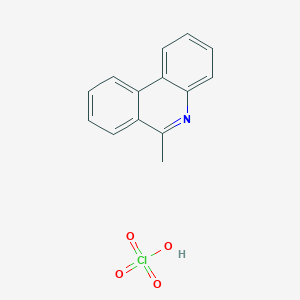
6-Methylphenanthridine;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylphenanthridine;perchloric acid is a compound that combines the heterocyclic aromatic compound 6-Methylphenanthridine with perchloric acid. 6-Methylphenanthridine is a derivative of phenanthridine, which is a nitrogen-containing polycyclic aromatic hydrocarbon. Perchloric acid is a strong acid commonly used in analytical chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylphenanthridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-phenylbenzamides under basic conditions, often catalyzed by copper . Another method involves the use of visible light-mediated cyclization of benzamides using a photocatalyst like 1-chloroanthraquinone .
Industrial Production Methods
Industrial production of 6-Methylphenanthridine may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Methylphenanthridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can convert it to dihydrophenanthridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like dichromate or other strong oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Phenanthridinone derivatives.
Reduction: Dihydrophenanthridine derivatives.
Substitution: Various substituted phenanthridine derivatives depending on the electrophile used.
Scientific Research Applications
6-Methylphenanthridine;perchloric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Methylphenanthridine involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the normal function of nucleic acids and inhibiting the replication of cancer cells . Additionally, it may interact with enzymes and proteins, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: The parent compound of 6-Methylphenanthridine, known for its biological activities.
Phenanthridinone: An oxidized derivative with potential pharmacological applications.
Dihydrophenanthridine: A reduced derivative with different chemical properties.
Uniqueness
6-Methylphenanthridine is unique due to the presence of a methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interactions with molecular targets and improve its pharmacological profile compared to other phenanthridine derivatives .
Properties
CAS No. |
90421-71-9 |
|---|---|
Molecular Formula |
C14H12ClNO4 |
Molecular Weight |
293.70 g/mol |
IUPAC Name |
6-methylphenanthridine;perchloric acid |
InChI |
InChI=1S/C14H11N.ClHO4/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15-10;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5) |
InChI Key |
GLLVGPMHMHPUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=CC=CC=C13.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















